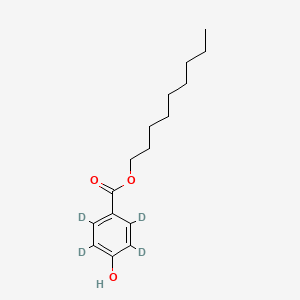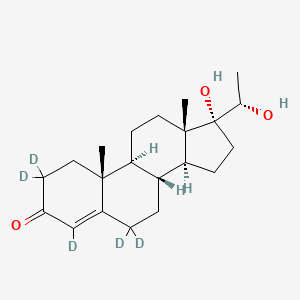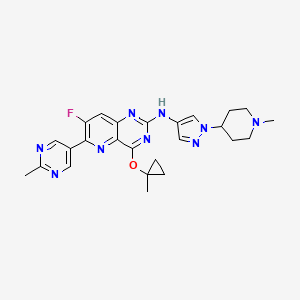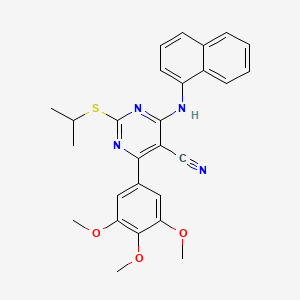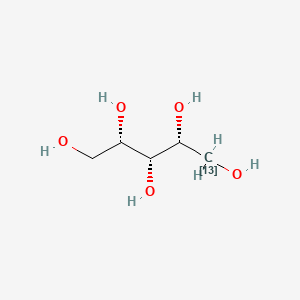
Xylitol-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylitol-1-13C is a stable isotope-labeled compound of xylitol, where the carbon-1 position is enriched with the carbon-13 isotope. Xylitol itself is a naturally occurring five-carbon sugar alcohol found in many fruits and vegetables. It is widely used as a sugar substitute due to its lower caloric value and similar sweetness to sucrose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Xylitol-1-13C involves the incorporation of the carbon-13 isotope at the carbon-1 position of xylitol. This can be achieved through various synthetic routes, including the reduction of xylose-1-13C. The reaction typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound is similar to that of regular xylitol but with the additional step of incorporating the carbon-13 isotope. This involves the fermentation of xylose-rich biomass using genetically engineered microorganisms that can incorporate the carbon-13 isotope into the xylitol molecule .
Análisis De Reacciones Químicas
Types of Reactions
Xylitol-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylulose-1-13C using oxidizing agents such as nitric acid (HNO3).
Reduction: It can be reduced to form other sugar alcohols under specific conditions.
Substitution: This compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and catalysts.
Major Products
Oxidation: Xylulose-1-13C
Reduction: Other sugar alcohols
Substitution: Halogenated xylitol derivatives.
Aplicaciones Científicas De Investigación
Xylitol-1-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and the role of sugar alcohols in cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes .
Mecanismo De Acción
Xylitol-1-13C exerts its effects through its incorporation into metabolic pathways. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism of xylitol .
Comparación Con Compuestos Similares
Similar Compounds
Xylitol: The non-labeled version of xylitol, commonly used as a sugar substitute.
Xylulose: A ketose sugar that is an intermediate in the metabolism of xylitol.
Arabitol: Another sugar alcohol similar to xylitol but with different metabolic properties .
Uniqueness
Xylitol-1-13C is unique due to the presence of the carbon-13 isotope, which makes it valuable for research applications that require precise tracking of carbon atoms. This isotopic labeling allows for detailed studies of metabolic pathways and the effects of xylitol on various biological processes .
Propiedades
Fórmula molecular |
C5H12O5 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
(2R,3R,4S)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m1/s1 |
Clave InChI |
HEBKCHPVOIAQTA-UUYANESRSA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O |
SMILES canónico |
C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



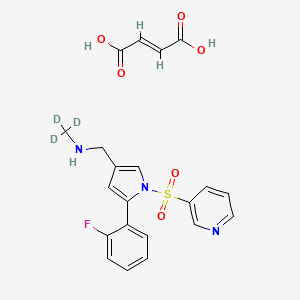
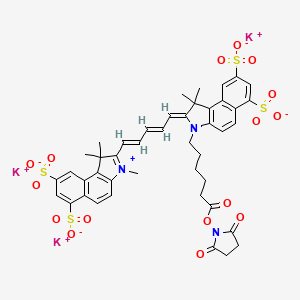
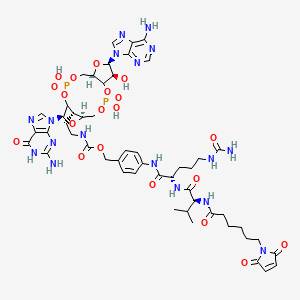
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

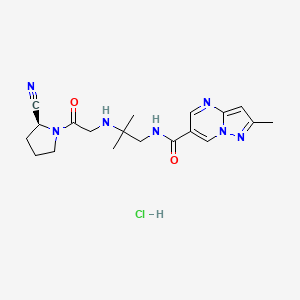
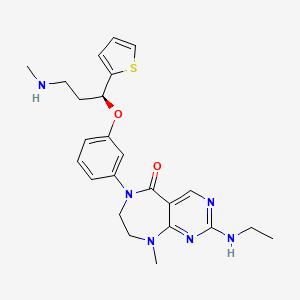
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)

